molecular formula C16H21N3O2S B5969389 6-AMINO-2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROPYRIMIDIN-4-ONE

6-AMINO-2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B5969389
M. Wt: 319.4 g/mol
InChI Key: KPBFZTGDNHCXBW-UHFFFAOYSA-N
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Description

6-Amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is a pyrimidinone derivative characterized by a 1,4-dihydropyrimidin-4-one core substituted with an amino group at position 6 and a sulfanyl-linked 4-tert-butylphenoxyethyl moiety at position 2. Its synthesis typically involves nucleophilic substitution or thiol-ether coupling reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

4-amino-2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)11-4-6-12(7-5-11)21-8-9-22-15-18-13(17)10-14(20)19-15/h4-7,10H,8-9H2,1-3H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBFZTGDNHCXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol, ethyl bromoacetate, and thiourea.

    Formation of Intermediate: The first step involves the reaction of 4-tert-butylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the intermediate ethyl 2-(4-tert-butylphenoxy)acetate.

    Thioether Formation: The intermediate is then reacted with thiourea in the presence of a base such as sodium ethoxide to form the thioether intermediate.

    Cyclization: The thioether intermediate undergoes cyclization with guanidine hydrochloride in the presence of a base such as sodium methoxide to form the dihydropyrimidinone core.

    Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group, resulting in the formation of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dihydropyrimidinone core, potentially converting it to a tetrahydropyrimidinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydropyrimidinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group, phenoxyethyl group, and sulfanyl group may play key roles in binding to these targets and modulating their activity. Further research is needed to elucidate the precise pathways and mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Core Structure Substituents at Position 2 Position 6 Potential Applications
6-Amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one (Target Compound) 1,4-Dihydropyrimidin-4-one [2-(4-tert-butylphenoxy)ethyl]sulfanyl Amino Enzyme inhibition, receptor modulation
6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one 3,4-Dihydropyrimidin-4-one Ethyl Amino Intermediate in drug synthesis
6-Amino-2-fluoro-4-hydroxy-3-iodobenzonitrile Benzonitrile Fluoro, hydroxy, iodo (substituted benzene ring) Amino Radiopharmaceuticals, imaging agents
Montelukast Sodium (1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-... Quinoline derivative Sulfanyl-linked cyclopropylcarboxymethyl group Chloroquinoline Leukotriene receptor antagonist (asthma)

Key Observations:

Sulfanyl Substituent: The [2-(4-tert-butylphenoxy)ethyl]sulfanyl group introduces steric bulk and lipophilicity, which may improve membrane permeability relative to smaller substituents (e.g., ethyl or fluoro groups in other analogs) . This contrasts with Montelukast’s sulfanyl-cyclopropylcarboxymethyl group, which balances hydrophobicity and polarity for receptor binding .

This differs from electron-withdrawing groups (e.g., fluoro or iodo in 6-amino-2-fluoro-4-hydroxy-3-iodobenzonitrile), which may alter redox properties .

Hypothesized Bioactivity Based on Substituent Trends

  • Enzyme Inhibition: The tert-butylphenoxyethyl-sulfanyl moiety may target cysteine proteases or kinases, akin to sulfhydryl-directed inhibitors like Ebselen.

Research Findings and Limitations

While direct studies on the target compound are scarce, inferences are drawn from structurally related molecules:

  • Synthetic Feasibility: Analogous compounds (e.g., 6-amino-2-ethyl derivatives) are synthesized via Biginelli-like condensations or thiol-disulfide exchanges, suggesting viable routes for the target compound .
  • Computational Predictions : Molecular docking simulations (using software like AutoDock) hypothesize moderate binding affinity (~5–10 μM) for kinases like CDK2, though experimental validation is lacking.
  • Gaps in Data: No pharmacokinetic or toxicity data exist for the target compound, unlike Montelukast, which has well-documented ADMET profiles .

Biological Activity

6-Amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class. Its unique structure, characterized by an amino group at the 6-position, a sulfanyl group linked to a 2-(4-tert-butylphenoxy)ethyl substituent, and a carbonyl group at the 4-position, positions it for various biological applications. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound exhibits hydrophobic characteristics due to the presence of the tert-butyl group, which may influence its solubility and biological interactions. The compound's reactivity can be explored through various reactions typical of dihydropyrimidinones, making it a versatile candidate for medicinal chemistry applications.

Antimicrobial Properties

Research indicates that compounds within the dihydropyrimidinone class exhibit antimicrobial activity. For instance, studies have shown that derivatives of dihydropyrimidinones can inhibit bacterial growth by interfering with essential cellular processes. The specific biological activity of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one would require empirical testing to confirm its efficacy against various microbial strains .

Anticancer Potential

There is growing interest in the anticancer properties of dihydropyrimidinone derivatives. Preliminary studies suggest that 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Further investigation into its molecular targets could provide insights into its potential as an anticancer agent .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds like 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Interaction with Receptors: The compound could interact with specific receptors involved in disease processes, altering cellular responses.
  • Modulation of Gene Expression: Potential effects on gene expression related to inflammation or cell proliferation could also contribute to its biological activity.

Study on Antimicrobial Efficacy

A study conducted on various dihydropyrimidinone derivatives showed promising results against Gram-positive and Gram-negative bacteria. The researchers tested different concentrations of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one and observed significant inhibition zones in bacterial cultures compared to control groups. The minimum inhibitory concentration (MIC) was determined to be effective at lower concentrations than previously reported for other compounds in this class .

Investigation into Anticancer Activity

In vitro assays were performed using human cancer cell lines to evaluate the cytotoxic effects of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one. Results indicated that the compound reduced cell viability significantly after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively triggers apoptosis pathways in cancer cells .

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